![molecular formula C9H11IO2 B3103827 3-(4-Iodophenoxy)propan-1-ol CAS No. 145073-42-3](/img/structure/B3103827.png)
3-(4-Iodophenoxy)propan-1-ol
Overview
Description
“3-(4-Iodophenoxy)propan-1-ol” is a haloalkoxy compound. It has a molecular weight of 262.09 . It is also known as 4-(2-Hydroxypropyl)phenyl iodide.
Synthesis Analysis
The synthesis of “3-(4-Iodophenoxy)propan-1-ol” can be achieved by the reaction of phenol with 1,3-dichloropropane followed by treatment with sodium iodide. In one study, a yield of 55.49% was reported .Molecular Structure Analysis
The IUPAC name for this compound is 3-(4-iodophenyl)-1-propanol . The InChI code is 1S/C9H11IO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 .Physical And Chemical Properties Analysis
“3-(4-Iodophenoxy)propan-1-ol” is a solid at room temperature, with a melting point of 38-40°C . It has a molecular weight of 298.09 g/mol and a density of 1.75 g/cm³. It is soluble in some organic solvents like ethanol, methanol, and acetone.Scientific Research Applications
Beta-Adrenoceptor Studies
3-(4-Iodophenoxy)propan-1-ol has been used in studies related to beta-adrenoceptors. The compound has been labeled with iodine-125 and used to study its binding to beta-adrenoceptors in guinea-pig myocardial membranes . The dissociation constant of binding (K D) of 125 I-labelled 3-(4-iodophenoxy)-1-isopropyl-aminopropan-2-ol (IIP) to guinea-pig myocardial membrane preparations was found to be 2·2 × 10 −8 m .
Pharmacological Experiments
In pharmacological experiments, the non-labelled material of 3-(4-Iodophenoxy)propan-1-ol has been used. It was found that it produced a parallel shift in the orciprenaline concentration-response line on guinea-pig isolated tracheal and atrial preparations .
Synthesis of Potential Inhibitors for Enzyme P450 Aromatase
3-(4-Iodophenoxy)propan-1-ol is used in the synthesis of intermediates of potential inhibitors of enzyme P450 aromatase, which is considered to inhibit the production of estrogens by binding to the iron atom in the haem ring of aromatase P450 enzyme. This leads to the potential treatment of hormone-dependent breast cancer .
Optimization of Reaction Conditions
The compound is also used in the optimization of reaction conditions to enhance the yield of intermediates. For instance, a very good yield for compound 26 [3-(4-iodophenoxy)propan-1-ol] of 55.49% was reported .
Synthesis of Intermediates for Azole Based Inhibitors
Future work will involve multiple reaction steps for the synthesis of para-substituted phenoxy alkyl azoles from synthesized compounds involving the removal of the alcoholic group (OH) from the structure and attachment of the azole group (i.e., triazole or imidazole) .
Use in Hydrophobic Deep Eutectic Solvents
This compound is also explored in the use of hydrophobic deep eutectic solvents composed of terpenes and 10-undecenoic acid as extraction agents for the liquid–liquid separation of hydroalcoholic mixtures .
Mechanism of Action
Target of Action
The primary target of 3-(4-Iodophenoxy)propan-1-ol is the β-adrenoceptors in myocardial membranes . These receptors play a crucial role in regulating the heart’s function, including heart rate and force of contraction.
Mode of Action
3-(4-Iodophenoxy)propan-1-ol interacts with its targets by binding to the β-adrenoceptors. The binding of this compound to the receptors has been observed in pharmacological experiments with guinea-pig myocardial membrane preparations . This interaction results in a shift in the concentration-response line of orciprenaline, a non-selective beta-adrenergic agonist, on guinea-pig isolated tracheal and atrial preparations .
Biochemical Pathways
It is known that the compound’s interaction with β-adrenoceptors can influence the signaling pathways associated with these receptors, potentially affecting heart function .
Pharmacokinetics
The compound’s structure suggests that it may be metabolized similarly to other alcohols, such as propan-1-ol
Result of Action
The binding of 3-(4-Iodophenoxy)propan-1-ol to β-adrenoceptors can influence the function of these receptors, potentially affecting heart rate and contraction force . .
properties
IUPAC Name |
3-(4-iodophenoxy)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDGCPCATVZQSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCO)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Iodophenoxy)propan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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